molecular formula C17H16ClF2NO2 B4927917 N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide

N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide

Cat. No. B4927917
M. Wt: 339.8 g/mol
InChI Key: KURIUJZCWTWJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide, also known as BDF 8634, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDF 8634 belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.

Mechanism of Action

The exact mechanism of action of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be upregulated in many cancers. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In vitro and in vivo studies have demonstrated that N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 can induce cell cycle arrest and apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit angiogenesis. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has also been found to modulate the expression of several genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has several advantages for lab experiments, including its high purity and potency, which make it suitable for use in in vitro and in vivo studies. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 is also relatively stable and has a long half-life, which allows for sustained exposure to cancer cells in vitro and in vivo. However, N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has some limitations, including its relatively low solubility in water, which may limit its bioavailability in vivo. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 may also exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634. One potential direction is the development of novel formulations of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 that improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 in vivo may provide valuable insights into its potential therapeutic applications. Finally, the identification of biomarkers that predict the response to N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 may facilitate the development of personalized treatment strategies for cancer patients.

Synthesis Methods

N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 can be synthesized using a multi-step process that involves the reaction of 4-butoxyaniline with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. In vitro studies have demonstrated that N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 exhibits potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects.
In addition to its anti-tumor activity, N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 has also been found to exhibit anti-inflammatory and anti-angiogenic effects. In vitro and in vivo studies have demonstrated that N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide 8634 can suppress the production of pro-inflammatory cytokines and inhibit angiogenesis, which may be beneficial in the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2NO2/c1-2-3-8-23-12-6-4-11(5-7-12)21-17(22)13-9-15(19)16(20)10-14(13)18/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURIUJZCWTWJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butoxyphenyl)-2-chloro-4,5-difluorobenzamide

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